Diacetonefructose chlorosulfate

Vue d'ensemble

Description

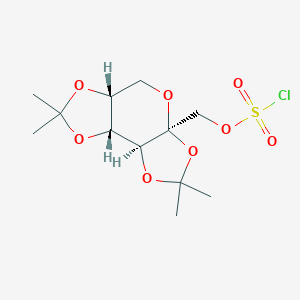

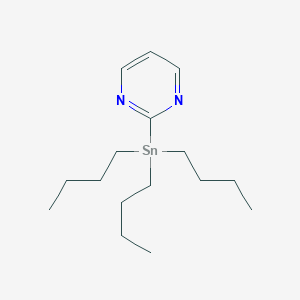

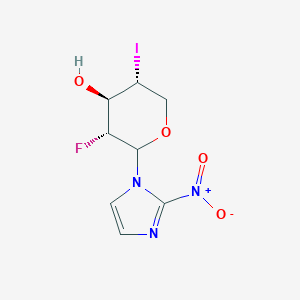

Diacetonefructose chlorosulfate is an organic compound with the molecular formula C12H19ClO8S . It has specific uses in the field of chemical synthesis. It can be used as an esterification reagent in organic synthesis and is very useful for constructing specific linkages of chemical substances .

Synthesis Analysis

This compound can be obtained by the reaction of fructose and acetone. First, in the presence of thionyl chloride, Fructose reacts with acetone to form Fructose pyruvate (Fructose acetate dicarboxylate), and then reacts with chlorinated sulfonic acid to form this compound .Molecular Structure Analysis

The molecular weight of this compound is 358.79 g/mol . The IUPAC name is (1R,2S,6S,9R)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane .Physical And Chemical Properties Analysis

This compound is a white crystalline solid, soluble in organic solvents such as methylene chloride, chloroform, and ethyl acetate . It has a molecular weight of 358.79 g/mol, a predicted density of 1.371±0.06 g/cm3, a predicted boiling point of 406.3±40.0 °C, and a flash point of 199.5°C .Applications De Recherche Scientifique

1. Flavor Metabolite Production in Fermented Foods and Beverages

Diacetonefructose chlorosulfate and its related compounds, such as diacetyl, play a significant role in the production of flavor metabolites in fermented foods and beverages. Diacetyl imparts a buttery aroma and is a key flavor compound in fermented dairy products and wine (Bartowsky & Henschke, 2004).

2. Catalyst for Asymmetric Epoxidation

Fructose-derived diacetate ketones, similar to this compound, are effective catalysts for asymmetric epoxidation. This process has been applied to a variety of olefins, achieving high enantiomeric excess values, which is crucial in the production of certain pharmaceuticals and fine chemicals (Wang et al., 2009).

3. Synthesis of Amino Acid Derivatives

Diacetone- D -glucose mediated dynamic kinetic resolution of α-chloro-α-aryl esters, a process related to the use of this compound, facilitates the synthesis of α-amino acid derivatives. This process is practical for asymmetric syntheses and offers high yield and diastereomeric ratios (Kim et al., 2005).

4. Polymerization of Novel Sugars

The derivatives of this compound, like diacetone derivatives of glucose, mannose, galactose, and fructose, have been used in the synthesis and polymerization of vinyl sugars. These novel sugars have applications in various fields, including biodegradable plastics and drug delivery systems (Koruyucu et al., 2016).

5. Vapor-Liquid Equilibrium Studies

Diacetyl, related to this compound, has been studied for its vapor-liquid equilibrium (VLE) properties, crucial for designing purification processes in the food and chemical industries (Soni et al., 2006).

Safety and Hazards

Diacetonefructose chlorosulfate is an organic compound and should be used with caution. It may be irritating to the skin, eyes, and respiratory system, and may be carcinogenic to humans . Therefore, it is necessary to wear safety gloves, goggles, and respiratory protection during operation to avoid direct contact .

Mécanisme D'action

Target of Action

Diacetonefructose chlorosulfate, also known as 2,3:4,5-bis-O-(1-methylethylidene)-β-D-Fructopyranose chlorosulfate, is an intermediate for Topiramate-d12 and an impurity of Topiramate . Topiramate is an anticonvulsant used in the treatment of epilepsy and prevention of migraines . Therefore, the primary targets of this compound are likely to be the same as those of Topiramate.

Biochemical Pathways

It is synthesized from fructose and acetone in the presence of thionyl chloride . This reaction forms Fructose pyruvate (Fructose acetate dicarboxylate), which then reacts with chlorinated sulfonic acid to form this compound .

Pharmacokinetics

It is known to be slightly soluble in chloroform and methanol , which may influence its bioavailability.

Action Environment

This compound is relatively stable in air but hydrolyzes when it encounters water . It should be stored in a hygroscopic, -20°C freezer, under an inert atmosphere . These environmental factors may influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

(1R,2S,6S,9R)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVWCMYRBRBGMC-XBWDGYHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446632 | |

| Record name | 2,3:4,5-bis-O-(1-methylethylidene)-bD-Fructopyranose chlorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150609-95-3 | |

| Record name | 2,3:4,5-bis-O-(1-methylethylidene)-bD-Fructopyranose chlorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)

![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)